molecular formula C9H28ClNSi3 B12514172 Tms-HT

Tms-HT

Cat. No.: B12514172
M. Wt: 270.03 g/mol
InChI Key: XPMFWTBRILCBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tms-HT, also known as Trimethylsilylating Reagent, is a compound used primarily for the derivatization of hydroxyl compounds. It is a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine. This reagent is widely used in various chemical processes due to its effectiveness in introducing trimethylsilyl groups into molecules, which can enhance the volatility and stability of the compounds for analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tms-HT is prepared by mixing hexamethyldisilazane and trimethylchlorosilane in anhydrous pyridine. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tms-HT undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions with this compound are trimethylsilyl ethers, which are more volatile and stable than their parent hydroxyl compounds. These derivatives are particularly useful in gas chromatography and other analytical techniques .

Scientific Research Applications

Tms-HT has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tms-HT involves the introduction of trimethylsilyl groups into molecules. This process occurs through a substitution reaction where the hydroxyl hydrogen is replaced by a trimethylsilyl group. The trimethylsilyl group increases the volatility and stability of the compound, making it more suitable for analytical techniques such as gas chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hexamethyldisilazane and trimethylchlorosilane in anhydrous pyridine, which provides enhanced reactivity and stability compared to using either reagent alone. This combination allows for more efficient and effective derivatization of hydroxyl compounds .

Properties

Molecular Formula

C9H28ClNSi3

Molecular Weight

270.03 g/mol

IUPAC Name

chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

InChI

InChI=1S/C6H19NSi2.C3H9ClSi/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h7H,1-6H3;1-3H3

InChI Key

XPMFWTBRILCBMR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl

Origin of Product

United States

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